

An In-Depth Technical Guide to the Chirality of D-Leucinol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality of **D-Leucinol**, a critical chiral building block in pharmaceutical and chemical synthesis. This document details its stereochemical properties, methods for its characterization, and its significance in drug development.

Core Concepts: Understanding the Chirality of D-Leucinol

D-Leucinol, systematically named (R)-(-)-2-Amino-4-methyl-1-pentanol, is a chiral amino alcohol derived from the D-enantiomer of the amino acid leucine. Its chirality arises from the stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a hydroxylmethyl group (-CH₂OH), an amino group (-NH₂), an isobutyl group (-CH₂CH(CH₃)₂), and a hydrogen atom.

The "D" designation in its common name historically relates it to D-glyceraldehyde. However, the unequivocal descriptor of its absolute configuration is provided by the Cahn-Ingold-Prelog (CIP) priority rules, which assign it as (R). The negative sign (-) in its name indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). This optical activity is a key physical property used to characterize its enantiomeric purity.

Physicochemical and Stereochemical Properties



A summary of the key physicochemical and stereochemical properties of **D-Leucinol** is presented below. These properties are fundamental for its identification, characterization, and application in stereoselective synthesis.

Property	Value	Reference(s)
IUPAC Name	(R)-(-)-2-Amino-4-methyl-1- pentanol	[1]
Synonyms	D-(-)-Leucinol, (R)-2-Amino-4- methyl-1-pentanol, H-D-Leu-ol	[1][2]
CAS Number	53448-09-2	[2]
Molecular Formula	C ₆ H ₁₅ NO	[2]
Molecular Weight	117.19 g/mol	
Appearance	Transparent or slightly yellow liquid	
Boiling Point	195 - 199 °C	-
Optical Rotation	$[\alpha]^{20}D = -4^{\circ} \pm 1^{\circ} \text{ (c=9 in}$ Ethanol)	

Experimental Protocols for Chirality Determination

The determination of the stereochemical identity and purity of **D-Leucinol** is paramount for its use in applications where chirality is critical, such as in the synthesis of active pharmaceutical ingredients (APIs). The two primary experimental techniques for this purpose are polarimetry and chiral high-performance liquid chromatography (HPLC).

Polarimetry

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral substance. This measurement can confirm the identity of an enantiomer and provide an initial assessment of its purity.



Objective: To measure the specific rotation of a sample of **D-Leucinol** and compare it to the literature value to confirm its stereochemical identity.

Materials and Equipment:

- Polarimeter (Sodium D-line, 589 nm)
- Volumetric flask (10 mL, Class A)
- Analytical balance
- D-Leucinol sample
- Ethanol (95%, analytical grade)
- Polarimeter cell (1 dm)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 900 mg of the **D-Leucinol** sample.
 - Quantitatively transfer the sample to a 10 mL volumetric flask.
 - Dissolve the sample in and dilute to the mark with 95% ethanol.
 - Mix the solution thoroughly to ensure homogeneity.
- Instrument Calibration:
 - Calibrate the polarimeter using a blank solution (95% ethanol) in the polarimeter cell. The reading should be zeroed.
- Measurement:
 - Rinse the polarimeter cell with the prepared **D-Leucinol** solution.



- Fill the cell with the **D-Leucinol** solution, ensuring no air bubbles are present in the light path.
- Place the cell in the polarimeter and record the observed optical rotation (αobs).
- Repeat the measurement at least three times and calculate the average observed rotation.
- Calculation of Specific Rotation:
 - Calculate the concentration (c) of the solution in g/mL.
 - Calculate the specific rotation ($[\alpha]$) using the formula: $[\alpha]T\lambda = \alpha obs / (I * c)$ Where:
 - T is the temperature in degrees Celsius.
 - \bullet λ is the wavelength of the light source (589 nm).
 - αobs is the observed rotation in degrees.
 - I is the path length of the cell in decimeters (dm).
 - c is the concentration of the sample in g/mL.
- Analysis:
 - \circ Compare the calculated specific rotation with the literature value for **D-Leucinol** (-4° ± 1°). A value within this range confirms the (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers. This method is essential for determining the enantiomeric purity (or enantiomeric excess, ee) of a **D-Leucinol** sample.

Objective: To determine the enantiomeric purity of a **D-Leucinol** sample by separating the D-and L-enantiomers using a chiral stationary phase.



Materials and Equipment:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC™ T).
- **D-Leucinol** sample
- L-Leucinol standard (for peak identification)
- Racemic (D/L)-Leucinol (for method development and resolution validation)
- HPLC-grade solvents (e.g., methanol, water, acetic acid).

Chromatographic Conditions (Example):

- Column: Astec CHIROBIOTIC™ T
- Mobile Phase: Methanol/Water/Acetic Acid (e.g., 50:50:0.1 v/v/v). The mobile phase composition may need to be optimized for best resolution.
- Flow Rate: 1.0 mL/min
- Detection: UV at a low wavelength (e.g., 210 nm), as leucinol lacks a strong chromophore.
- Column Temperature: 25 °C
- Injection Volume: 10 μL

Procedure:

- Sample Preparation:
 - Prepare a solution of the **D-Leucinol** sample in the mobile phase at a concentration of approximately 1 mg/mL.
 - Prepare solutions of the L-Leucinol standard and the racemic mixture at the same concentration.



Analysis:

- Inject the racemic mixture to determine the retention times of the D- and L-enantiomers and to confirm the resolution of the method.
- Inject the L-Leucinol standard to identify the peak corresponding to the L-enantiomer.
- Inject the **D-Leucinol** sample.
- Data Analysis:
 - Integrate the peak areas for the D- and L-enantiomers in the chromatogram of the D-Leucinol sample.
 - Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(AreaD AreaL) / (AreaD + AreaL)] * 100 Where:
 - AreaD is the peak area of the D-enantiomer.
 - AreaL is the peak area of the L-enantiomer.

Significance in Drug Development and Asymmetric Synthesis

The chirality of **D-Leucinol** is of paramount importance in drug development. As a chiral building block, it is incorporated into the synthesis of more complex molecules where the stereochemistry of the final product is critical for its pharmacological activity. The use of enantiomerically pure starting materials like **D-Leucinol** is essential to avoid the presence of unwanted stereoisomers in the final drug product, which could have different pharmacological effects, be inactive, or even cause adverse effects.

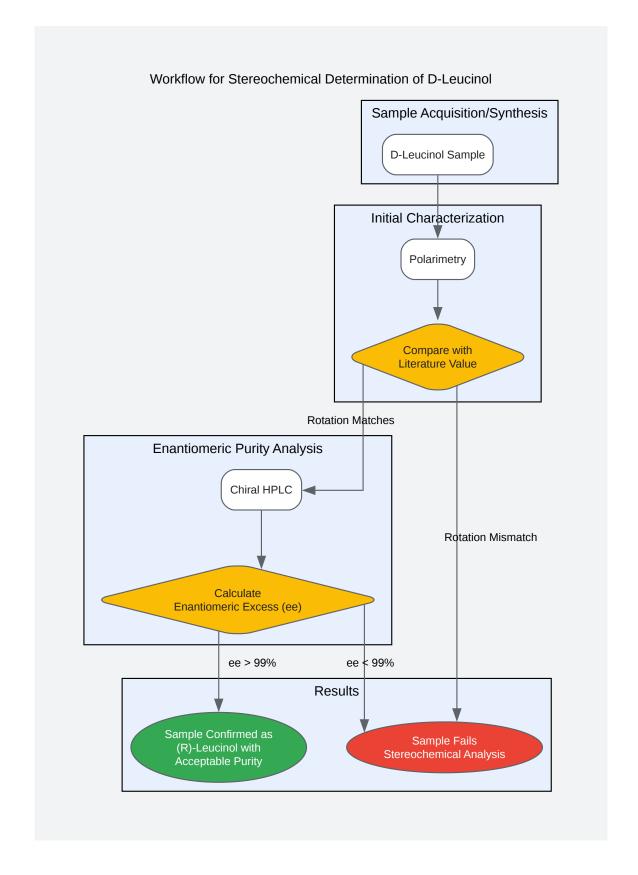
D-amino acid derivatives, including **D-Leucinol**, are increasingly being explored in the design of novel therapeutics. Peptides containing D-amino acids, for instance, often exhibit enhanced stability against enzymatic degradation, leading to a longer in vivo half-life.



Visualizing the Workflow for Stereochemical Determination

The following diagram illustrates the logical workflow for the comprehensive stereochemical analysis of a **D-Leucinol** sample, from initial synthesis or acquisition to the final determination of its identity and purity.





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Caption: Workflow for the stereochemical analysis of a **D-Leucinol** sample.



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References

- 1. D(-)-Leucinol | C6H15NO | CID 2724002 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chirality of D-Leucinol]. BenchChem, [2025]. [Online PDF]. Available at:
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